5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride is a chemical compound with significant relevance in pharmaceutical research. It is primarily recognized for its role as an intermediate in the synthesis of various derivatives, including antithrombotic agents. The compound has a molecular formula of and a molecular weight of 234.70 g/mol. Its purity typically exceeds 95% .
This compound is classified under thiazolopyridine derivatives and is utilized extensively in medicinal chemistry. It serves as a reagent in the synthesis of various bioactive compounds, particularly those targeting coagulation pathways . The compound is cataloged under the CAS number 720720-96-7 and is available from multiple chemical suppliers for research purposes .
The synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride can be achieved through several methods. A notable procedure involves the reaction of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride monohydrate with ethanol and lithium hydroxide. The reaction conditions include:
The molecular structure of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride can be represented using several notations:
InChI=1S/C8H10N2O2S.ClH/c1-10-3-2-6-5(4-10)9-7(13-6)8(11)12;/h2-4H2,1H3,(H,11,12);1H
VFBDKOWBNNXMGN-UHFFFAOYSA-N
CN1CCC2=C(C1)N=C(S2)C(=O)O.Cl
.These representations highlight the compound's complex heterocyclic structure that includes both thiazole and pyridine rings.
The compound participates in various chemical reactions primarily as a reagent in synthetic pathways. It has been utilized in the synthesis of:
These reactions underscore its utility in creating pharmacologically active compounds.
The mechanism of action for 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride primarily involves its interaction with biological targets such as enzymes and proteins involved in coagulation. It modulates cellular signaling pathways that affect blood clotting mechanisms. This action is particularly relevant in the context of developing antithrombotic agents where inhibition of FXa plays a crucial role in preventing thrombus formation .
The compound is a solid at room temperature with a melting point reported at approximately 201 °C. It exhibits stability under recommended storage conditions—preferably kept cool and dark to maintain its integrity over time .
In terms of solubility and reactivity:
The primary applications of 5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride include:
This compound's versatility makes it an essential tool in modern medicinal chemistry and biochemistry research efforts .
The construction of the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core relies on strategic cyclization methods. A scalable approach involves the oxidative annulation of 3-mercaptopyridine precursors, where a sulfone group serves as a versatile handle for further functionalization [3]. This method enables efficient [5-5]-fused heterocycle formation through intramolecular S–N bond formation under controlled bromine-mediated oxidation, achieving yields >70% [3]. Alternative routes include ruthenium-catalyzed [2+2+2] cyclotrimerization of diynes with electron-deficient nitriles, which enables regioselective incorporation of the thiazole ring [10]. Silicon tethers may be employed to direct cyclization, though this necessitates additional deprotection steps.
Recent advances emphasize in situ oxidative ring closure using p-methoxybenzylthiol as a protecting group, which streamlines the synthesis by combining deprotection and cyclization in one pot [3] [7]. This method minimizes intermediate isolation and improves atom economy.
Table 1: Comparison of Thiazolo-Pyridine Core Assembly Methods
Method | Key Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Oxidative Annulation | Br₂, DCM, 0°C to RT | 70-75 | High regioselectivity |
[2+2+2] Cyclotrimerization | Ru catalyst, toluene, 80°C | 65 | Convergent synthesis |
In Situ PMB Deprotection | DDQ, MeCN, reflux | 82 | One-pot procedure, no intermediate isolation |
Carboxylic acid functionality at the C2 position is introduced via hydrolysis of ester precursors or selective oxidation of hydroxymethyl groups. Alkaline hydrolysis using 2M NaOH at 60°C for 4 hours efficiently converts methyl esters to carboxylic acids without disrupting the thiazolo-pyridine saturation [3]. For acid-sensitive intermediates, enzymatic hydrolysis offers a milder alternative but requires longer reaction times (24–48 hours).
Cyclization to form the bicyclic structure employs dehydrative agents like P₂O₅ in toluene under reflux, which facilitates intramolecular amide bond formation [3]. This step is critical for establishing the fused ring system and must avoid harsh conditions to prevent epimerization or decomposition.
Table 2: Hydrolysis and Cyclization Optimization
Reaction Type | Conditions | Time | Purity (%) | Challenges |
---|---|---|---|---|
Ester Hydrolysis | 2M NaOH, 60°C | 4 h | >95 | Ring opening at >80°C |
Enzymatic Hydrolysis | Lipase, pH 7.0 buffer | 24–48 h | 90 | Slow kinetics |
Dehydrative Cyclization | P₂O₅, toluene, reflux | 2 h | 93 | Competing dimerization |
Alkali metal hydroxides (NaOH/KOH) are pivotal in removing transition metal contaminants during intermediate purification. Nickel or iron impurities, originating from catalytic steps, are precipitated as insoluble hydroxides by adjusting pH to 10–12 with concentrated NaOH [2] [5]. Epstein’s method (1943) demonstrates that 0.5% w/v nickel sulfate added to crude caustic solutions eliminates >99% of iron contaminants via co-precipitation [2]. Subsequent filtration yields metal-free intermediates essential for pharmaceutical synthesis.
Recrystallization from NaOH-saturated methanol further purifies the carboxylic acid derivatives, exploiting their differential solubility at alkaline pH [5]. This dual approach ensures contaminants are reduced to <10 ppm, meeting pharmaceutical-grade standards.
Table 3: Alkali Hydroxide-Mediated Purification Techniques
Impurity Type | Treatment | Removal Efficiency (%) | Mechanism |
---|---|---|---|
Iron (Fe²⁺/Fe³⁺) | 10% NaOH, 70°C, 1 h | >99 | Fe(OH)₂/Fe(OH)₃ precipitation |
Nickel (Ni²⁺) | NiSO₄ + NaOH, 25°C, 30 min | 98 | Ni(OH)₂ co-precipitation |
Silicates | 5% KOH, agitation, filtration | 95 | Alkaline dissolution |
Palladium-catalyzed cross-coupling reactions enable site-selective modification at C5 and C6 positions. Suzuki-Miyaura arylation using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O installs aryl groups (e.g., 3,4-dimethoxyphenyl) with >90% regioselectivity confirmed by NOESY [3] [7]. Transient directing groups (TDGs) like 8-aminoquinoline facilitate γ-C(sp³)–H arylation under Pd(OAc)₂ catalysis, bypassing the need for pre-functionalization .
Copper-mediated radical alkylation achieves C–S bond formation at the thiazole sulfur, though over-alkylation requires careful stoichiometric control . These methodologies enable rapid diversification for structure-activity relationship (SAR) studies in drug discovery.
Table 4: Metal-Catalyzed Functionalization Approaches
Reaction Type | Catalyst System | Applicable Positions | Key Applications |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | C5, C6 | Aryl/heteroaryl introduction |
γ-C(sp³)–H Arylation | Pd(OAc)₂, TDG, Ag₂CO₃ | C7 methylene | Late-stage diversification |
Radical Alkylation | CuI, DTBP, 80°C | Thiazole S-atom | Sulfone synthesis |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8